molecular formula C9H12F2O2 B1433241 6,6-Difluorospiro[2.5]octane-1-carboxylic acid CAS No. 1447943-53-4

6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B1433241
CAS No.: 1447943-53-4
M. Wt: 190.19 g/mol
InChI Key: HWDQLQCPHNGWIW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[2.5]octane structure.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

6,6-Difluorospiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluorospiro[2.5]octane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through electronic effects and hydrogen bonding interactions. The spirocyclic structure provides rigidity, which can influence the compound’s overall conformation and interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 6,6-Difluorospiro[2.5]octane-1-carboxylic acid include:

    6,6-Difluorospiro[2.5]octane-1-carboxylate: An ester derivative with similar structural features but different reactivity and applications.

    6,6-Difluorospiro[2.5]octane-1-amine: An amine derivative that can be used in the synthesis of various nitrogen-containing compounds.

    6,6-Difluorospiro[2.5]octane-1-alcohol:

The uniqueness of this compound lies in its combination of fluorine atoms and a carboxylic acid group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

6,6-difluorospiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQLQCPHNGWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC12CC2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248222
Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447943-53-4
Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447943-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-difluorospiro[2.5]octane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 2
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 3
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 4
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 5
6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Reactant of Route 6
6,6-Difluorospiro[2.5]octane-1-carboxylic acid

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